(e)-5-(3-Phenoxybenzylidene)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(e)-5-(3-Phenoxybenzylidene)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by a thiazolidine ring fused with a benzylidene group and a phenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-5-(3-Phenoxybenzylidene)thiazolidine-2,4-dione typically involves the condensation of 3-phenoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(e)-5-(3-Phenoxybenzylidene)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinedione derivatives.
Scientific Research Applications
(e)-5-(3-Phenoxybenzylidene)thiazolidine-2,4-dione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (e)-5-(3-Phenoxybenzylidene)thiazolidine-2,4-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Modulating the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A thiazolidinedione used as an antidiabetic drug.
Pioglitazone: Another thiazolidinedione with similar therapeutic applications.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
(e)-5-(3-Phenoxybenzylidene)thiazolidine-2,4-dione is unique due to its specific structural features, such as the phenoxybenzylidene group, which may confer distinct chemical and biological properties compared to other thiazolidinediones.
Properties
Molecular Formula |
C16H11NO3S |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(5E)-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H11NO3S/c18-15-14(21-16(19)17-15)10-11-5-4-8-13(9-11)20-12-6-2-1-3-7-12/h1-10H,(H,17,18,19)/b14-10+ |
InChI Key |
KUGWAQWUAGDMPL-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/3\C(=O)NC(=O)S3 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)NC(=O)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.